molecular formula C8H15NO3 B062265 (S)-N-Boc-2,3-epoxypropylamine CAS No. 161513-47-9

(S)-N-Boc-2,3-epoxypropylamine

Cat. No.: B062265
CAS No.: 161513-47-9
M. Wt: 173.21 g/mol
InChI Key: ZBBGKXNNTNBRBH-LURJTMIESA-N
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Description

(S)-N-Boc-2,3-epoxypropylamine is a chiral compound widely used in organic synthesis. The compound features a 2,3-epoxypropylamine moiety protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during synthesis, making it a valuable intermediate in the preparation of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Boc-2,3-epoxypropylamine typically involves the following steps:

    Epoxidation: The starting material, (S)-2,3-epoxypropylamine, is synthesized through the epoxidation of (S)-allylamine using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).

    Protection: The amino group of (S)-2,3-epoxypropylamine is then protected by reacting it with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine. This reaction yields this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-N-Boc-2,3-epoxypropylamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The epoxy group is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Reduction: The compound can be reduced to form the corresponding amino alcohol.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions to open the epoxide ring.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products:

    Nucleophilic Substitution: The products depend on the nucleophile used, resulting in various substituted amino alcohols.

    Reduction: The primary product is (S)-2-amino-1-propanol.

    Deprotection: The major product is (S)-2,3-epoxypropylamine.

Scientific Research Applications

(S)-N-Boc-2,3-epoxypropylamine has numerous applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex molecules, including pharmaceuticals and natural products.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It is a key intermediate in the synthesis of antiviral and anticancer agents.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-N-Boc-2,3-epoxypropylamine involves its reactivity towards nucleophiles, leading to ring-opening reactions. The epoxy group is electrophilic, making it susceptible to attack by nucleophiles, resulting in the formation of various substituted products. The Boc group serves as a protecting group, preventing unwanted side reactions during synthesis.

Comparison with Similar Compounds

  • ®-N-Boc-2,3-epoxypropylamine
  • (S)-2,3-epoxypropylamine
  • ®-2,3-epoxypropylamine

Comparison:

    Chirality: The (S)-enantiomer is often preferred in pharmaceutical synthesis due to its specific biological activity.

    Reactivity: The presence of the Boc group in (S)-N-Boc-2,3-epoxypropylamine provides additional stability compared to (S)-2,3-epoxypropylamine.

    Applications: While both (S)- and ®-enantiomers are used in synthesis, the (S)-enantiomer is more commonly employed in the preparation of chiral drugs.

This detailed overview highlights the significance of this compound in various fields, emphasizing its unique properties and applications

Properties

IUPAC Name

tert-butyl N-[[(2S)-oxiran-2-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2,3)12-7(10)9-4-6-5-11-6/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBGKXNNTNBRBH-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701218168
Record name 1,1-Dimethylethyl N-[(2S)-2-oxiranylmethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701218168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161513-47-9
Record name 1,1-Dimethylethyl N-[(2S)-2-oxiranylmethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161513-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(2S)-2-oxiranylmethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701218168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-[(2S)-2-oxiranylmethyl]-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.738
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 28.9 g (184 mmol) of tert-butyl allylcarbamate in 400 mL of dichloromethane was added 103 g (460 mmol) of 77% 3-chloroperoxybenzoic acid at room temperature. The reaction mixture was stirred at room temperature overnight. The solid was filtered and the filtrate was concentrated. The residue was taken up in diethyl ether and washed with 5% sodium hydrosulfite (3×), saturated sodium bicarbonate (3×), brine (3×), and dried over anhydrous magnesium sulfate. Removal of solvent gave 21 g (66%) of tert-butyl 2-oxiranylmethylcarbamate as a liquid. 1H-NMR (400 MHz, CDCl3): δ 4.73 (br s, 1H), 3.53 (br s, 1H), 3.21 (m, 1H), 3.08 (br s, 1H), 2.77 (t, J=4 Hz, 1H), 2.58 (m, 1H), 1.43 (s, 9H).
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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